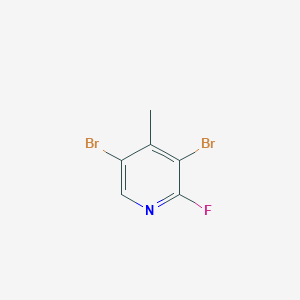

3,5-Dibromo-2-fluoro-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dibromo-2-fluoro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Br2FN/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAOILGACTMFPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Br2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650540 | |

| Record name | 3,5-Dibromo-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000340-01-1 | |

| Record name | 3,5-Dibromo-2-fluoro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-fluoro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-2-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3,5-Dibromo-2-fluoro-4-methylpyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This document consolidates available data on its physical and spectroscopic properties, provides a representative synthetic protocol, and discusses its potential reactivity, particularly in cross-coupling and nucleophilic substitution reactions.

Core Chemical and Physical Properties

This compound is a polysubstituted aromatic heterocycle. The presence of two bromine atoms, a fluorine atom, and a methyl group on the pyridine ring imparts a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Fluoro-3,5-dibromo-4-methylpyridine, 3,5-Dibromo-2-fluoro-4-picoline | [1] |

| CAS Number | 1000340-01-1 | [2][3] |

| Molecular Formula | C₆H₄Br₂FN | [1] |

| Molecular Weight | 268.91 g/mol | [3] |

| Appearance | Colorless or light yellow crystal or powder | [2] |

| Melting Point | ~80-82 °C | [2] |

| Boiling Point | ~240-249 °C | [2][4] |

| Density | ~1.984-2.06 g/mL | [2][4] |

| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; insoluble in water.[2] | |

| pKa (Predicted) | -4.50 ± 0.28 | [4] |

| Flash Point | 104 °C | [2] |

Synthesis and Experimental Protocols

Representative Synthesis of this compound

Objective: To synthesize this compound from 2-Amino-3,5-dibromo-4-methylpyridine via a diazotization-fluorination reaction.

Materials:

-

2-Amino-3,5-dibromo-4-methylpyridine

-

Hydrofluoroboric acid (HBF₄) or another suitable fluorinating agent

-

Sodium nitrite (NaNO₂)

-

Anhydrous diethyl ether or other suitable organic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Diazotization: 2-Amino-3,5-dibromo-4-methylpyridine is dissolved in an aqueous solution of hydrofluoroboric acid at a low temperature (typically 0-5 °C) in a reaction vessel equipped with a stirrer and a thermometer. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt.

-

Fluorination (Balz-Schiemann Reaction): The resulting diazonium salt is then gently heated. Thermal decomposition of the diazonium salt liberates nitrogen gas and results in the formation of the desired this compound.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent, such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Properties

Experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted data for the closely related compound, 2-Bromo-4-fluoro-5-methylpyridine, can provide valuable insights into the expected spectral characteristics.[5] It is important to note that the substitution pattern of the target molecule will lead to differences in the observed spectra.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for a similar compound, 2-Bromo-4-fluoro-5-methylpyridine, in CDCl₃.[5] These predictions are based on established spectroscopic principles.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 2-Bromo-4-fluoro-5-methylpyridine [5]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.1 | d | ~2.5 | 1H | H-6 |

| ~7.2 | d | ~5.0 | 1H | H-3 |

| ~2.3 | s | - | 3H | -CH₃ |

Note: For this compound, a singlet would be expected for the remaining aromatic proton, and a singlet for the methyl group protons.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for 2-Bromo-4-fluoro-5-methylpyridine [5]

| Chemical Shift (δ, ppm) | Assignment |

| ~158 (d, J ≈ 240 Hz) | C-4 |

| ~150 (d, J ≈ 15 Hz) | C-2 |

| ~148 | C-6 |

| ~125 (d, J ≈ 20 Hz) | C-5 |

| ~115 (d, J ≈ 5 Hz) | C-3 |

| ~15 | -CH₃ |

Note: The carbons in proximity to the fluorine atom are expected to show coupling, resulting in doublets with characteristic coupling constants.

Predicted Mass Spectrometry and FT-IR Data

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for 2-Bromo-4-fluoro-5-methylpyridine [5]

| m/z | Relative Intensity (%) | Assignment |

| 191 | ~98 | [M+2]⁺ (containing ⁸¹Br) |

| 189 | 100 | [M]⁺ (containing ⁷⁹Br) |

| 110 | Moderate | [M - Br]⁺ |

| 95 | Moderate | [M - Br - CH₃]⁺ |

Note: The presence of two bromine atoms in this compound would result in a characteristic isotopic pattern for the molecular ion peak and bromine-containing fragments.

Table 5: Predicted FT-IR Data (KBr Pellet) for 2-Bromo-4-fluoro-5-methylpyridine [5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Strong | C-F stretching |

| 1100-1000 | Strong | C-Br stretching |

| 850-800 | Strong | C-H bending (out-of-plane) |

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by its pattern of halogen substitution. The presence of bromine and fluorine atoms at different positions on the pyridine ring allows for selective functionalization through various organic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 3- and 5-positions are susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][7] This class of reactions is a powerful tool for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, suggesting that the bromo-substituents of this compound would be more reactive than the fluoro-substituent under typical Suzuki conditions.[8] This differential reactivity could potentially allow for selective mono- or di-substitution.

Below is a diagram illustrating the general catalytic cycle of a Suzuki-Miyaura coupling reaction, a key transformation for which this compound is a potential substrate.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 2-position, activated by the electron-withdrawing effect of the pyridine nitrogen, is a potential site for nucleophilic aromatic substitution (SNAr) reactions.[9] The general reactivity order for SNAr is often the reverse of that for cross-coupling: F > Cl > Br > I.[8] This suggests that under appropriate conditions (e.g., strong nucleophiles and polar aprotic solvents), the fluorine atom could be selectively displaced. This orthogonal reactivity provides a powerful strategy for the sequential functionalization of the pyridine ring.

Safety Information

This compound should be handled with care in a well-ventilated area, avoiding contact with skin and eyes.[2] In case of accidental contact, rinse immediately with plenty of water and seek medical attention. It should be stored away from fire, high temperatures, and oxidants in a sealed container.[2]

Conclusion

This compound is a versatile chemical intermediate with significant potential in drug discovery and materials science. Its distinct pattern of halogenation allows for selective and sequential functionalization through a variety of organic reactions. While experimental data for this specific compound is limited, predictions based on similar structures provide a solid foundation for its application in the synthesis of novel and complex molecules. Further research into the experimental validation of its properties and reactivity is warranted to fully exploit its synthetic utility.

References

- 1. pschemicals.com [pschemicals.com]

- 2. chembk.com [chembk.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3,5-Dibromo-2-fluoro-4-methylpyridine, a key intermediate in pharmaceutical and chemical synthesis. The data presented is collated from various chemical data sources to ensure a thorough summary for research and development applications.

Core Physical and Chemical Data

This compound, with the CAS number 1000340-01-1, is a halogenated pyridine derivative.[1][2][3] Its structural and molecular information is fundamental for its application in synthetic chemistry.

The physical state of this compound is typically a colorless to light yellow crystal or powder.[4]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. These values are critical for designing experimental conditions, including reaction setup, purification, and storage.

| Physical Property | Value |

| Melting Point | 80-82 °C[4] |

| Boiling Point | Approximately 240-249 °C[1][4] |

| Density | Approximately 1.984 - 2.06 g/mL[1][4] |

| pKa (Predicted) | -4.50 ± 0.28[1] |

| Flash Point | 104 °C[1] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in various chemical reactions and formulations. This compound exhibits the following solubility characteristics:

This solubility profile suggests its utility in a range of organic solvent systems for synthetic transformations.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain literature. The provided data is typically found in chemical supplier databases and aggregated chemical information sources. Standard analytical techniques for determining these properties would include:

-

Melting Point: Determined using a calibrated melting point apparatus, where the temperature range of the solid-to-liquid phase transition is observed.

-

Boiling Point: Measured at a specified atmospheric pressure using distillation apparatus, noting the temperature at which the vapor pressure of the liquid equals the external pressure.

-

Density: Typically measured using a pycnometer or a hydrometer at a specified temperature.

-

Solubility: Quantitatively determined by measuring the concentration of the solute in a saturated solution at a given temperature, often using techniques like UV-Vis spectroscopy or gravimetric analysis.

Application in Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceutical agents.[4] Its reactive sites—the bromine and fluorine atoms on the pyridine ring—allow for a variety of chemical modifications.

Below is a conceptual workflow illustrating the role of this compound as a building block in a multi-step synthesis.

Caption: Conceptual workflow of this compound in synthesis.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3,5-Dibromo-2-fluoro-4-methylpyridine, a valuable fluorinated pyridine derivative for applications in pharmaceutical and agrochemical research. The synthesis is presented in a multi-step approach, commencing from commercially available 4-picoline. This document details the experimental protocols for each synthetic transformation and presents key quantitative data in a structured format.

Synthesis Strategy

The synthesis of this compound can be achieved through a three-stage process:

-

Stage 1: Synthesis of 2-Amino-4-methylpyridine: This initial stage involves the nitration of 4-picoline to form 4-methyl-2-nitropyridine, followed by the reduction of the nitro group to yield 2-amino-4-methylpyridine.

-

Stage 2: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine: The intermediate from Stage 1 undergoes a regioselective dibromination to introduce bromine atoms at the 3 and 5 positions of the pyridine ring.

-

Stage 3: Synthesis of this compound: The final stage employs a Balz-Schiemann reaction for the diazotization of the amino group of 2-amino-3,5-dibromo-4-methylpyridine, followed by fluorination to yield the target compound.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-4-methylpyridine

Part A: Nitration of 4-Picoline to 4-Methyl-2-nitropyridine

A common method for the nitration of picoline derivatives involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.

Experimental Protocol:

-

To a flask containing concentrated sulfuric acid (9.5 mol), add 4-picoline (1.0 mol) portion-wise while maintaining the temperature below 10 °C with an ice bath.

-

Slowly add concentrated nitric acid (1.1 mol) to the mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, heat the reaction mixture to 95 °C and maintain for 2 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a concentrated ammonia solution to a pH of 7.

-

The crude 4-methyl-2-nitropyridine can be isolated by filtration and used directly in the next step.

Part B: Reduction of 4-Methyl-2-nitropyridine to 2-Amino-4-methylpyridine

The nitro group of 4-methyl-2-nitropyridine can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Experimental Protocol (using Tin(II) Chloride):

-

Suspend 4-methyl-2-nitropyridine (1.0 eq) in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Make the reaction mixture strongly basic by the addition of a concentrated sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-amino-4-methylpyridine.

Stage 2: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine

The dibromination of 2-amino-4-methylpyridine can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine.

Experimental Protocol:

-

Dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Cool the solution in an ice bath.

-

Slowly add N-bromosuccinimide (2.0 eq) portion-wise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for 8-10 hours, or until the reaction is complete as monitored by TLC.

-

Pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and then with a small amount of a suitable solvent like acetonitrile to remove impurities.

-

Dry the resulting solid to obtain 2-amino-3,5-dibromo-4-methylpyridine.

Stage 3: Synthesis of this compound via Balz-Schiemann Reaction

This fluorination is a crucial step and can be performed using a modified Balz-Schiemann reaction.

Experimental Protocol:

-

Suspend 2-amino-3,5-dibromo-4-methylpyridine (1.0 eq) in an aqueous solution of fluoroboric acid (HBF4) at a temperature between 0 and 5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, ensuring the temperature is maintained below 10 °C.

-

Stir the mixture at this low temperature for 30-60 minutes to ensure the complete formation of the diazonium tetrafluoroborate salt.

-

The intermediate diazonium salt is then thermally decomposed by gently heating the solution. The decomposition temperature should be carefully controlled to avoid the formation of tar.

-

The resulting aryl fluoride can be isolated by extraction with an organic solvent.

-

The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

| Stage | Reaction | Starting Material | Reagents | Solvent | Key Conditions | Product | Yield (%) |

| 1A | Nitration | 4-Picoline | Conc. H₂SO₄, Conc. HNO₃ | - | 95 °C, 2h | 4-Methyl-2-nitropyridine | - |

| 1B | Reduction | 4-Methyl-2-nitropyridine | SnCl₂·2H₂O, Conc. HCl | - | < 10 °C to RT | 2-Amino-4-methylpyridine | - |

| 2 | Dibromination | 2-Amino-4-methylpyridine | N-Bromosuccinimide (NBS) | DMF | 0 °C to RT, 8-10h | 2-Amino-3,5-dibromo-4-methylpyridine | ~80%[1] |

| 3 | Fluorination (Balz-Schiemann) | 2-Amino-3,5-dibromo-4-methylpyridine | HBF₄, NaNO₂ | Water | 0-10 °C, then thermal decomposition | This compound | - |

Note: Yields are highly dependent on reaction scale and optimization. The provided yield for Stage 2 is based on literature for a similar bromination.

Mandatory Visualization

Caption: Synthesis Pathway of this compound.

References

An In-depth Technical Guide to 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS No. 1000340-01-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 3,5-Dibromo-2-fluoro-4-methylpyridine, including its properties, synthesis, and significant applications in medicinal chemistry, particularly as a key intermediate in the development of kinase inhibitors.

Chemical Properties and Data

This compound is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its chemical structure, featuring bromine and fluorine substituents on the pyridine ring, offers multiple reactive sites for the construction of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1000340-01-1 | [1][2] |

| Molecular Formula | C₆H₄Br₂FN | [1][2] |

| Molecular Weight | 268.91 g/mol | [1][2] |

| Appearance | Colorless or light yellow crystal or powder | [1] |

| Melting Point | ~80-82 °C | [1] |

| Boiling Point | ~240 °C | [1] |

| Density | ~1.984 - 2.06 g/mL | [1][2] |

| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; insoluble in water. | [1] |

Table 2: Spectroscopic Data of this compound (Predicted)

| Spectroscopy | Predicted Data |

| ¹H NMR (500 MHz, CDCl₃) | δ ~8.2 (s, 1H, H-6), ~2.4 (s, 3H, -CH₃) |

| ¹³C NMR (125 MHz, CDCl₃) | δ ~159 (d, J ≈ 250 Hz, C-F), ~151, ~145, ~128, ~115, ~18 (-CH₃) |

| Mass Spectrometry (EI) | m/z 269/271/273 ([M]⁺, isotopic pattern for two Br atoms) |

| FT-IR (KBr Pellet, cm⁻¹) | ~3100-3000 (C-H aromatic), ~2950-2850 (C-H methyl), ~1600-1450 (C=C, C=N pyridine), ~1250-1200 (C-F), ~1100-1000 (C-Br) |

Synthesis and Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from a readily available pyridine derivative. A plausible pathway, adapted from procedures for analogous compounds, is outlined below.[1][3]

dot

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Adapted from CN102898358A for a similar compound): [3]

Step 1: Synthesis of 2-Amino-3,5-dibromo-4-methylpyridine

-

In a reaction vessel, dissolve 2-amino-4-methylpyridine in acetonitrile.

-

Cool the solution in an ice bath.

-

Prepare an aqueous solution of sodium bromide and sodium bromate.

-

Slowly add the brominating solution to the reaction mixture, followed by the dropwise addition of sulfuric acid while maintaining a low temperature.

-

Allow the reaction to proceed at room temperature for several hours.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/petroleum ether system to yield 2-amino-3,5-dibromo-4-methylpyridine.

Step 2: Synthesis of this compound

-

In a suitable reactor (e.g., a tetrafluoroethylene-lined vessel), dissolve 2-amino-3,5-dibromo-4-methylpyridine in anhydrous hydrogen fluoride at -78°C.

-

Slowly add sodium nitrite to the solution.

-

Stir the reaction mixture at a low temperature (e.g., -5°C to 5°C) for a period, then allow it to warm to a higher temperature (e.g., 30°C to 70°C) and react for an additional period.

-

Cool the reaction mixture and quench with an ice-water mixture.

-

Neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic phases with anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by recrystallization to obtain this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds. This reaction is pivotal in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules.

dot

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100°C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aryl-substituted pyridine derivative.

Applications in Drug Development: Targeting the p38 MAPK Signaling Pathway

Halogenated pyridines are crucial scaffolds in the design of kinase inhibitors. The structural features of this compound make it an attractive starting material for the synthesis of inhibitors targeting various kinases, including the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is implicated in inflammatory diseases and cancer, making it a significant target for drug discovery.[4][5]

The p38 MAPK pathway is a cascade of protein kinases that respond to stress stimuli, such as cytokines and UV irradiation, and are involved in cell differentiation, apoptosis, and inflammation.[6][7] Inhibitors of p38 MAPK can modulate these processes and have therapeutic potential.

dot

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. It may be harmful if swallowed, inhaled, or in contact with skin. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound.[1] For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its utility as a precursor for kinase inhibitors, particularly those targeting the p38 MAPK pathway, underscores its importance for researchers in medicinal chemistry. The synthetic protocols and data presented in this guide are intended to facilitate its application in the development of novel therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. keyorganics.net [keyorganics.net]

3,5-Dibromo-2-fluoro-4-methylpyridine synonyms and trade names

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound 3,5-Dibromo-2-fluoro-4-methylpyridine, focusing on its nomenclature and key identifiers. The information is intended to support researchers and professionals in unambiguous identification and sourcing of this compound for scientific and developmental purposes.

Chemical Identity and Synonyms

The compound this compound is a halogenated pyridine derivative. Accurate identification is crucial for experimental reproducibility and procurement. Below is a summary of its primary identifiers and known synonyms.

Nomenclature and Identification

| Identifier Type | Value |

| Primary Name | This compound |

| IUPAC Name | This compound |

| CAS Number | 1000340-01-1[1][2][3][4][5] |

| Molecular Formula | C6H4Br2FN[1][2][3][4][5] |

| Molecular Weight | 268.91 g/mol [1][2][4][5] |

Known Synonyms

Several synonyms for this compound are used in chemical literature and supplier catalogs. These include:

No specific trade names have been identified for this compound; it is typically referenced by its chemical name or CAS number by suppliers.

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the primary chemical name and its various synonyms and identifiers, providing a clear visual representation of the nomenclature.

Caption: Relationship between the primary name and its identifiers and synonyms.

References

Spectroscopic Profile of 3,5-Dibromo-2-fluoro-4-methylpyridine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3,5-Dibromo-2-fluoro-4-methylpyridine (CAS No. 1000340-01-1). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining such data are also provided for researchers, scientists, and professionals in drug development.

Predicted Spectral Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on an analysis of its chemical structure and general spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.3 | Doublet (d) | ~1.5 | 1H | H-6 |

| ~2.4 | Singlet (s) | - | 3H | -CH₃ |

Note: The chemical shift of the single aromatic proton (H-6) is influenced by the adjacent nitrogen and bromine atoms. A small coupling to the fluorine atom four bonds away is anticipated, resulting in a narrow doublet.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~159 (d, J ≈ 250 Hz) | C-2 |

| ~148 (d, J ≈ 5 Hz) | C-6 |

| ~145 (d, J ≈ 20 Hz) | C-4 |

| ~120 (d, J ≈ 30 Hz) | C-3 |

| ~115 (d, J ≈ 5 Hz) | C-5 |

| ~18 | -CH₃ |

Note: The carbon chemical shifts are approximate. The carbons of the pyridine ring are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants (J).

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 271 | ~98 | [M+4]⁺ (containing ²⁸¹Br) |

| 269 | 100 | [M+2]⁺ (containing ¹⁷⁹Br and ¹⁸¹Br) |

| 267 | ~50 | [M]⁺ (containing ²⁷⁹Br) |

| 188, 190 | Moderate | [M - Br]⁺ |

| 173, 175 | Moderate | [M - Br - CH₃]⁺ |

Note: The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br being approximately 1:1.

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| 1600-1450 | Strong | C=C and C=N stretching (pyridine ring) |

| 1250-1200 | Strong | C-F stretching |

| 1100-1000 | Strong | C-Br stretching |

| 850-800 | Strong | C-H bending (out-of-plane) |

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1]

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.[1]

-

Place the NMR tube in the spectrometer's probe.[1]

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.[1]

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.[1]

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.[1]

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[1]

-

Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared spectrometer.

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Data Acquisition:

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.[1]

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC).[3]

-

Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.[1][3]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

Detection: The abundance of each ion is measured by the detector to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the analysis and interpretation of the spectroscopic data for this compound.

References

An In-depth Technical Guide to the Safe Handling of 3,5-Dibromo-2-fluoro-4-methylpyridine

Hazard Identification and Classification

Based on data from analogous compounds, 3,5-Dibromo-2-fluoro-4-methylpyridine is anticipated to be classified as hazardous. The primary hazards are expected to be:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.[1][2][3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

GHS Hazard Pictograms (Anticipated):

Signal Word (Anticipated): Warning[1]

Hazard Statements (Anticipated):

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[2]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.[1]

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Physical and Chemical Properties

Limited data is available for this compound. The following table includes data for the target compound where found, and for structurally similar compounds as a reference.

| Property | This compound | 3,5-Dibromo-4-methylpyridine (Solid)[4] | 2-Fluoro-4-methylpyridine (Liquid) |

| Molecular Formula | C6H4Br2FN | C6H5Br2N | C6H6FN |

| Molecular Weight | 268.91 g/mol [6] | 250.92 g/mol | 111.12 g/mol |

| Appearance | Not specified | White Crystalline Solid | Not specified |

| Melting Point | Not specified | 104 - 107 °C | Not applicable |

| Boiling Point | 249 °C[6] | Not available | 160-161 °C |

| Flash Point | 104 °C[6] | Not available | Not applicable |

| Density | 1.984 g/cm³[6] | Not available | 1.078 g/mL at 25 °C |

| Solubility | No information available | No information available | No information available |

Exposure Controls and Personal Protection

Given the anticipated hazards, stringent exposure controls should be implemented.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][4]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[1][4]

Handling and Storage

Handling:

-

Avoid ingestion and inhalation.[4]

-

Do not eat, drink, or smoke in handling areas.[1]

-

Wash hands thoroughly after handling.[1]

-

Keep away from heat, sparks, and open flames.[3]

-

Use non-sparking tools.[1]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7]

-

Keep away from incompatible materials such as strong oxidizing agents.[3][7]

First-Aid Measures

In case of exposure, follow these procedures:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention.[3][4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[3][4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4]

-

Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth with water. Do not induce vomiting.[1][3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[1]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods for Cleaning Up: Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3]

Visualizations

Experimental Workflow for Handling Halogenated Pyridines

Caption: General Experimental Workflow

Logical Relationship for Spill Response

Caption: Spill Response Protocol

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 3,5-Dibromo-4-methylpyridine | 3430-23-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 3,5-Dibromo-4-methylpyridine | CAS 4182-99-6 | Chemical Properties, Safety Data, Uses & Suppliers in China [pipzine-chem.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to 3,5-Dibromo-2-fluoro-4-methylpyridine: A Key Intermediate for Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core characteristics of 3,5-Dibromo-2-fluoro-4-methylpyridine, a key building block in synthetic chemistry. This document outlines its physicochemical properties, reactivity, and applications in the synthesis of complex molecules, particularly in the realm of drug discovery and materials science.

Core Physicochemical and Spectral Data

This compound is a halogenated pyridine derivative with the chemical formula C₆H₄Br₂FN.[1][2] Its structure, featuring bromine, fluorine, and methyl substituents on the pyridine ring, offers multiple reaction sites for synthetic elaboration.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1000340-01-1 | [1] |

| Molecular Formula | C₆H₄Br₂FN | [1][2] |

| Molecular Weight | 268.91 g/mol | [1][2] |

| Appearance | Colorless to light yellow crystal or powder | [3][4] |

| Boiling Point | 249 °C | [1] |

| Melting Point | 80-82 °C | [3] |

| Density | 1.984 g/mL | [1] |

| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; insoluble in water. | [3] |

Spectral Data Summary

Table 2: Predicted Spectral Data

| Technique | Expected Key Features |

| ¹H NMR | A singlet for the methyl protons (CH₃) and a singlet for the aromatic proton (H-6). The chemical shifts will be influenced by the surrounding halogen atoms. |

| ¹³C NMR | Six distinct carbon signals. The carbons attached to fluorine will show coupling (C-F coupling). The chemical shifts of the carbons bonded to bromine will be in the expected range for brominated aromatics. |

| IR Spectroscopy | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-Br and C-F stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (268.91 g/mol ) with a characteristic isotopic pattern for two bromine atoms. |

Synthesis and Reactivity

A common method for the preparation of this compound involves the diazotization of 2-amino-3,5-dibromo-4-methylpyridine in the presence of a fluoride source, such as hydrofluoric acid.[3]

The reactivity of this compound is dominated by the presence of two bromine atoms at positions 3 and 5, which are susceptible to various palladium-catalyzed cross-coupling reactions. The fluorine atom at position 2 also influences the electronic properties of the pyridine ring.

Key Synthetic Applications

This compound is a versatile intermediate for introducing a substituted pyridine moiety into a larger molecule. The bromine atoms can be selectively replaced through various cross-coupling reactions.

1. Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or their esters. This is a powerful method for synthesizing biaryl and heteroaryl compounds.

2. Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted aminopyridines, which are prevalent in pharmacologically active molecules.[5]

3. Sonogashira Coupling: This reaction is used to form carbon-carbon bonds between the bromopyridine and terminal alkynes, leading to the synthesis of alkynyl-substituted pyridines.[6][7][8]

Experimental Protocols (Representative)

The following are generalized protocols for key reactions involving bromopyridines, which can be adapted for this compound. Optimization of reaction conditions is typically required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

-

To a dry reaction flask, add this compound, the arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Materials:

-

This compound

-

Amine (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a phosphine ligand (e.g., BINAP, Xantphos) (1-5 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃) (1.5-3 equivalents)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine this compound, the amine, the palladium catalyst, the ligand, and the base in a dry reaction vessel.

-

Add the anhydrous solvent.

-

Heat the mixture with stirring to the required temperature (typically 80-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate.

-

Purify the product by column chromatography.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis and subsequent functionalization of this compound.

Applications in Drug Discovery and Materials Science

Derivatives of substituted pyridines are integral to many areas of research. The ability to introduce diverse functionalities onto the this compound core makes it a valuable precursor for the synthesis of libraries of compounds for screening in drug discovery programs. Pyridine-based structures are found in a wide range of biologically active molecules, including anticancer and antimicrobial agents.[9] The unique substitution pattern of this starting material allows for the exploration of novel chemical space.

In materials science, highly functionalized pyridine derivatives are of interest for the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. The synthetic versatility of this compound provides a platform for creating tailored molecular architectures with specific electronic and photophysical properties.

Safety Information

This compound should be handled with appropriate safety precautions. It is advisable to avoid contact with skin and eyes. The compound should be used in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place away from incompatible materials.[3]

This technical guide serves as a foundational resource for researchers utilizing this compound in their synthetic endeavors. Its rich chemistry and versatile reactivity position it as a critical tool for innovation in both academic and industrial research.

References

- 1. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chembk.com [chembk.com]

- 4. brightcommercial.lookchem.com [brightcommercial.lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3,5-Dibromo-2-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-fluoro-4-methylpyridine is a versatile building block in medicinal chemistry and materials science. Its dihalogenated structure allows for selective functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of substituted pyridine derivatives. The Suzuki-Miyaura coupling, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, is particularly well-suited for the arylation of this substrate.[1] This application note provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, along with representative data and visualizations to guide researchers in their synthetic endeavors. The resulting aryl-substituted pyridines are of significant interest as they form the core of various biologically active molecules, including potent inhibitors of tubulin polymerization, which are promising candidates for anticancer drug development.

Data Presentation: Representative Suzuki Coupling Reactions

While specific data for the Suzuki coupling of this compound is not extensively available in the literature, the following table summarizes representative yields and conditions for the coupling of structurally similar bromopyridine derivatives. This data provides a strong indication of the expected reactivity and helps in the selection of appropriate reaction conditions.

| Arylboronic Acid Partner | Palladium Catalyst | Base | Solvent System | Temperature (°C) | Product | Representative Yield (%) |

| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 3-Bromo-2-fluoro-4-methyl-5-phenylpyridine | 71[2] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 110 | 3-Bromo-2-fluoro-5-(4-methoxyphenyl)-4-methylpyridine | 89[3] |

| 4-Acetylphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | Ethanol/H₂O | 135 (MW) | 3-(4-Acetylphenyl)-5-bromo-2-fluoro-4-methylpyridine | 87[3] |

| Thiophen-2-ylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 3-Bromo-2-fluoro-4-methyl-5-(thiophen-2-yl)pyridine | 87[3] |

| 3,4,5-Trimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | Reflux | 3-Bromo-2-fluoro-4-methyl-5-(3,4,5-trimethoxyphenyl)pyridine | N/A |

Note: Yields are based on reactions with similar bromopyridine substrates and are intended for comparative purposes.

Experimental Protocols

This section provides a detailed, generalized protocol for the regioselective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve maximum yield.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3-aryl-5-bromo-2-fluoro-4-methylpyridine product.

Mandatory Visualization

Experimental Workflow

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Inhibition of Tubulin Polymerization

Caption: Inhibition of tubulin polymerization by diarylpyridine derivatives synthesized via Suzuki coupling.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Cross-Coupling with 3,5-Dibromo-2-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecular architectures.[1] 3,5-Dibromo-2-fluoro-4-methylpyridine is a valuable building block in drug discovery due to the presence of multiple reaction sites and the influence of the fluorine atom on the molecule's physicochemical properties.[3][4] The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] The Sonogashira coupling of this substrate allows for the selective introduction of alkynyl moieties, leading to the synthesis of novel compounds with potential therapeutic applications, including as kinase inhibitors and agents against drug-resistant tuberculosis.[5][6] These application notes provide a detailed protocol for the Sonogashira reaction of this compound with terminal alkynes, based on established methodologies for structurally similar compounds.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions for the Sonogashira cross-coupling of various bromo- and fluoro-substituted pyridines with terminal alkynes, providing a basis for the protocol for this compound.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 6-bromo-3-fluoro-2-cyanopyridine | (4-ethylphenyl)acetylene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF/Et₃N | RT | 16 | 93 | [7] |

| 2-amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 | [8] |

| 3,5-dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Dioxane | 100 | 24 | 85 (mono-alkynylated) | [9] |

| Aryl Bromide (general) | Terminal Alkyne | Pd(PhCN)₂Cl₂ (1-2) / P(t-Bu)₃ (1.2-2.4) | CuI (3) | i-Pr₂NH | Dioxane | RT | 12-20 | 81-98 | [10] |

| 2,8-dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄ (2.5) | CuI (5) | Et₃N | Dioxane | 100 | 6 | 92 | [11] |

Experimental Workflow Diagram

Caption: General experimental workflow for the Sonogashira coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the mono-alkynylation of this compound with a terminal alkyne. The reaction conditions are based on protocols for structurally related dihalopyridines and may require optimization for specific substrates.

Materials and Reagents:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Copper(I) iodide (CuI, 4-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, THF, or DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

-

Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

-

Celite® or silica gel for filtration

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous solvent (e.g., dioxane) via syringe.

-

-

Addition of Reagents:

-

To the stirred suspension, add the amine base (e.g., Et₃N, 3.0 eq) via syringe.

-

Slowly add the terminal alkyne (1.2 eq) to the reaction mixture via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 6 to 24 hours depending on the reactivity of the substrates.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of Celite® or silica gel to remove the catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired mono-alkynylated product.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Troubleshooting:

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous.

-

Thoroughly degas the reaction mixture to remove oxygen, which can lead to the formation of homocoupled alkyne byproducts (Glaser coupling).[12]

-

Increase the catalyst loading or try a different palladium catalyst/ligand combination (e.g., Pd(PhCN)₂Cl₂/P(t-Bu)₃ for room temperature reactions).[10]

-

For less reactive alkynes, a more electron-rich and bulky phosphine ligand may be beneficial.

-

Vary the solvent; DMF is often a good choice for less reactive substrates.

-

Increase the reaction temperature.

-

-

Formation of Di-alkynylated Product:

-

To favor mono-alkynylation, use a smaller excess of the terminal alkyne (e.g., 1.05-1.1 equivalents).

-

Monitor the reaction closely and stop it once the starting material is consumed and before significant formation of the di-substituted product is observed.

-

Lowering the reaction temperature may improve selectivity for mono-substitution.

-

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of alkynyl-substituted this compound derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this reaction in their synthetic endeavors. By carefully controlling the reaction conditions and considering the nature of the substrates, a wide range of novel fluoropyridine derivatives can be accessed for applications in drug discovery and materials science.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]

- 9. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]

- 11. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. depts.washington.edu [depts.washington.edu]

Application Notes and Protocols for Buchwald-Hartwig Amination of 3,5-Dibromo-2-fluoro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad substrate scope. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of arylamines and heteroarylamines, which are common motifs in biologically active molecules. The subject of these application notes, 3,5-Dibromo-2-fluoro-4-methylpyridine, is a highly functionalized heterocyclic building block. The presence of two bromine atoms at positions amenable to cross-coupling, along with a fluorine atom that can influence reactivity and subsequent biological activity, makes it a valuable substrate for the synthesis of diverse compound libraries.

These notes provide a detailed protocol for the Buchwald-Hartwig amination of this compound, along with expected outcomes based on related literature. Particular attention is given to the potential for regioselectivity, a critical consideration when working with polyhalogenated substrates.

Reaction Principle and Regioselectivity

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the palladium center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aminated product and regenerate the palladium(0) catalyst.

For this compound, two bromine atoms are available for oxidative addition. The regioselectivity of the mono-amination will be influenced by the electronic and steric environment of each C-Br bond. The electron-withdrawing fluorine atom at the 2-position will decrease the electron density of the pyridine ring, generally activating both C-Br bonds towards oxidative addition. The 4-methyl group is electron-donating, which may slightly deactivate the ring. The relative reactivity of the C3-Br versus the C5-Br bond is not definitively established in the literature for this specific substrate and may depend on the specific reaction conditions, particularly the choice of ligand. It is plausible that the C5-Br bond, being further from the sterically more accessible 2-fluoro group, might react preferentially. However, electronic effects can also play a significant role, and experimental verification is necessary to determine the precise regiochemical outcome.

Data Presentation: Predicted Outcomes for Mono-amination

The following table summarizes predicted yields for the mono-amination of this compound with various amines. These predictions are based on typical results observed for the Buchwald-Hartwig amination of other dihalopyridines. Actual yields and regioselectivity should be determined empirically.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Predicted Yield (%) |

| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 70-85 |

| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Dioxane | 100 | 8 | 75-90 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Toluene | 100 | 16 | 65-80 |

| 4 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 18 | 60-75 |

| 5 | Diethylamine | Pd₂(dba)₃ (2) | DavePhos (4) | LHMDS | Toluene | 90 | 12 | 55-70 |

Experimental Protocols

General Procedure for the Mono-amination of this compound

This protocol provides a general method for the palladium-catalyzed mono-amination. Optimization of the ligand, base, and solvent may be necessary for specific amines to maximize yield and regioselectivity.

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, XPhos, BINAP)

-

Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Anhydrous, inert atmosphere (Nitrogen or Argon)

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equivalents).

-

Addition of Reactants: Add this compound (1.0 equivalent) to the Schlenk tube.

-

Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene or dioxane, to make a 0.1-0.2 M solution with respect to the pyridine substrate) via syringe. Subsequently, add the amine (1.1-1.5 equivalents) via syringe.

-

Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product(s). Characterize the product(s) by NMR and mass spectrometry to determine the yield and regioselectivity.

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Application Notes and Protocols: The Versatile Role of 3,5-Dibromo-2-fluoro-4-methylpyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-fluoro-4-methylpyridine is a halogenated pyridine derivative that serves as a crucial and versatile building block in the field of medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms at positions 3 and 5, a fluorine atom at position 2, and a methyl group at position 4, offers multiple reactive sites for the strategic introduction of diverse chemical moieties. This allows for the construction of complex molecular architectures and the fine-tuning of physicochemical properties essential for drug discovery and development. While specific examples of its inclusion in late-stage clinical candidates or approved drugs are not extensively documented in publicly available literature, its structural motifs are prevalent in numerous biologically active compounds, particularly kinase inhibitors. This document provides an overview of its potential applications, supported by protocols adapted from structurally related compounds, and highlights its utility in the synthesis of targeted therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing synthetic transformations.

| Property | Value | Reference |

| Molecular Formula | C₆H₄Br₂FN | [1][2] |

| Molecular Weight | 268.91 g/mol | [1][2] |

| Appearance | Colorless or light yellow crystal/powder | [3] |

| Boiling Point | ~240-249 °C | [2][3] |

| Density | ~1.984-2.06 g/mL | [2][3] |

| Solubility | Soluble in alcohols, chlorinated hydrocarbons, and ether solvents; insoluble in water. | [3] |

Applications in Medicinal Chemistry

The strategic placement of halogen atoms on the pyridine ring makes this compound an ideal scaffold for various cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-heteroatom bonds.

Synthesis of Kinase Inhibitors

Substituted pyridines are integral components of many kinase inhibitors, as they can form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes. The di-bromo substitution on this compound allows for sequential or differential functionalization, enabling the synthesis of diverse libraries of compounds for screening against various kinases. A key application lies in the development of inhibitors for targets such as Tropomyosin Receptor Kinases (TRKs), which are implicated in a variety of cancers.[4]

Below is a diagram illustrating a simplified signaling pathway involving TRK kinases and the point of inhibition by a hypothetical inhibitor synthesized using a pyridine scaffold.

Caption: Simplified TRK signaling pathway and the point of therapeutic intervention.

Development of Novel Heterocyclic Scaffolds

The reactivity of the bromine and fluorine atoms allows for a range of synthetic transformations beyond cross-coupling reactions, including nucleophilic aromatic substitution (SNAr). This versatility enables the construction of novel, complex heterocyclic systems with potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases.

Experimental Protocols

The following protocols are representative examples of key synthetic transformations that can be applied to this compound, based on established procedures for structurally similar compounds. Researchers should note that optimization of reaction conditions may be necessary for this specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. Due to the two bromine atoms, mono- or di-coupling can be achieved by controlling the stoichiometry of the reagents. This protocol is adapted for a mono-arylation.

Objective: To synthesize a 3-aryl-5-bromo-2-fluoro-4-methylpyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

-

Anhydrous and degassed solvents

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.

-

Seal the flask and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction can be used to introduce alkynyl moieties, which are valuable functional groups in medicinal chemistry.

Objective: To synthesize a 3-alkynyl-5-bromo-2-fluoro-4-methylpyridine derivative.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-3 mol%)